2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone

Description

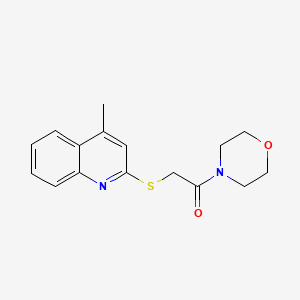

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone is a synthetic organic compound featuring a morpholinoethanone core linked via a thioether bridge to a 4-methylquinoline moiety. This compound’s structure combines electron-rich (quinoline) and polar (morpholine) regions, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-10-15(17-14-5-3-2-4-13(12)14)21-11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAFZTHTTVLWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methylquinoline-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in an ethanol solvent . The mixture is stirred at room temperature and then refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives .

Scientific Research Applications

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of dyes and pigments due to its stable quinoline structure

Mechanism of Action

The mechanism of action of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for strong interactions with DNA, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Structural Diversity: Heterocyclic Variations: The target compound’s quinoline group contrasts with imidazothiazole (MORPHOLIN, ), triazolopyridazine (), and quinazolinone () systems in analogs. These heterocycles influence electronic properties and binding specificity.

Biological Implications: The quinazolinone analog () exhibits potent human carbonic anhydrase XII (hCA XII) inhibition (KI = 9.1–13.0 nM), suggesting that thioether-linked heterocycles may target enzyme active sites. The target compound’s quinoline group could enhance hydrophobic interactions compared to phenylacetyl substituents.

Synthetic Routes: Morpholinoethanone derivatives are often synthesized via nucleophilic substitution (e.g., reaction of bromoacetophenone with morpholine, ). The thioether linkage in the target compound likely involves a thiol-quinoline intermediate reacting with a bromo- or chloro-morpholinoethanone precursor.

Crystallographic Insights: The MORPHOLIN analog () was resolved using X-ray powder diffraction (Rp = 1.625, Rwp = 2.11), demonstrating the feasibility of structural analysis for similar compounds. The target compound may adopt a planar quinoline-morpholine conformation, favoring π-π stacking or intercalation.

Biological Activity

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety that is known for various biological activities. The structural formula can be represented as follows:

This structure combines a methyl-substituted quinoline with a morpholino group, which may enhance its solubility and biological activity.

Anti-Proliferative Effects

Research indicates that quinoline derivatives exhibit notable anti-cancer properties. For instance, studies have demonstrated that compounds similar to this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 | G2/M Phase Arrest, Apoptosis Induction |

| 8g | Panc-1 | 1.4 ± 0.2 | G2/M Phase Arrest, Apoptosis Induction |

The compound 8g , a derivative related to our compound of interest, was identified as particularly effective, achieving an IC50 of 1.2 µM against MCF-7 cells and demonstrating mechanisms such as cell cycle arrest at the G2/M phase and significant pro-apoptotic activity indicated by annexin V-FITC staining .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

- Intrinsic Pathway Activation : The compound may activate intrinsic apoptotic pathways by modulating BAX and Bcl-2 proteins.

- Extrinsic Pathway Activation : It can also influence extrinsic pathways involving caspases (3, 8, and 9), leading to programmed cell death.

- Cell Cycle Arrest : The induction of G2/M phase arrest prevents cancer cells from dividing, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the efficacy of quinoline derivatives in cancer treatment. For instance, a recent study examined a series of quinoline-based compounds for their cytotoxic effects against different cancer types:

Table 2: Cytotoxicity Data from Recent Studies

These studies confirm that compounds structurally related to this compound exhibit promising anti-cancer activities across multiple cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.